REACTION_CXSMILES
|
BrCCBr.Cl[C:6]1([F:18])[C:11](Cl)([F:12])[O:10][C:9]([F:15])([F:14])[C:8]([F:17])([F:16])[O:7]1>CN(C=O)C.[Zn]>[F:15][C:9]1([F:14])[C:8]([F:16])([F:17])[O:7][C:6]([F:18])=[C:11]([F:12])[O:10]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
dichloride
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
ClC1(OC(C(OC1(F)Cl)(F)F)(F)F)F
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
When an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
(about 75° C.)
|
Type
|
ADDITION
|
Details
|
the rest of 5 was added dropwise at a rate sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain 110°-120° C. in the pot while product
|
Type
|
CUSTOM
|
Details
|
was collected in a -80° C. trap
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC(=C(OC1(F)F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |